molecular formula C20H13N B1594412 13H-Dibenzo[a,i]carbazole CAS No. 239-64-5

13H-Dibenzo[a,i]carbazole

Cat. No.: B1594412
CAS No.: 239-64-5
M. Wt: 267.3 g/mol
InChI Key: IUILSTHMSGDSHQ-UHFFFAOYSA-N
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Description

13H-Dibenzo[a,i]carbazole (CAS 239-64-5) is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N and a molecular weight of 267.32 g/mol . This nitrogen-containing heterocyclic compound is characterized by a three-ring structure comprising a pyrrole ring fused on either side to benzene rings . It is also known by other names, including 1,2:7,8-Dibenzocarbazole . As a derivative of the privileged carbazole scaffold, this compound is of significant interest in medicinal chemistry for the development of new molecular entities . Carbazole derivatives, in general, have demonstrated a wide range of biological activities, with antimicrobial and antifungal studies being a prominent area of investigation aimed at overcoming growing drug resistance . Researchers utilize this core structure to design and develop novel pharmacophores with the goal of creating safer and more efficacious drug candidates. The compound requires specific storage conditions to maintain stability and should be kept in a dark place, sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
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InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IUILSTHMSGDSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9075373
Record name 1,2;7,8-Dibenzocarbazole
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Molecular Weight

267.3 g/mol
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CAS No.

239-64-5
Record name 13H-Dibenzo[a,i]carbazole
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Record name 13H-Dibenzo[a,i]carbazole
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Synthetic Methodologies for 13h Dibenzo A,i Carbazole and Its Derivatives

Direct Synthesis Strategies

The construction of the core 13H-Dibenzo[a,i]carbazole framework is a critical step that has been approached through several innovative methods. These strategies primarily involve the formation of the central pyrrole (B145914) ring fused to two naphthalene (B1677914) systems.

Cyclization Reactions for the this compound Skeleton

Classic cyclization methods, such as the Borsche–Drechsel and Bucherer carbazole (B46965) syntheses, have been foundational in carbazole chemistry. The Graebe–Ullmann reaction, which involves the conversion of an N-phenyl-1,2-diaminobenzene to a diazonium salt that cyclizes upon heating, is another traditional approach. wikipedia.org More contemporary methods often provide higher yields and greater functional group tolerance.

One prominent modern cyclization involves an acid-catalyzed reaction of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol derivatives. acs.orgnih.gov This strategy can be guided by substrate and temperature control to produce various polycyclic aromatic hydrocarbons, including the dibenzocarbazole (B1207471) skeleton. acs.orgnih.gov For instance, the reaction can proceed through a Meinwald rearrangement to form the desired anthracene-like core, which is a key structural element of dibenzocarbazoles. nih.gov

Transition-Metal-Free Approaches to Dibenzo[a,i]carbazole Systems

To avoid potential contamination of products with residual transition metals, which can be detrimental in electronic and pharmaceutical applications, metal-free synthetic routes have been developed. kyoto-u.ac.jp One such strategy is the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. In this method, dibenzothiophene dioxides, prepared by oxidizing the parent dibenzothiophenes, react with anilines in a one-pot sequential intermolecular and intramolecular nucleophilic aromatic substitution (SNAr) to yield carbazoles. kyoto-u.ac.jp This process is typically facilitated by a base like potassium hexamethyldisilazide (KHMDS) and offers high yields. kyoto-u.ac.jp

Another transition-metal-free approach involves a photostimulated SRN1 reaction of 2'-halo[1,1'-biphenyl]-2-amines. This method provides a simple and efficient pathway to the carbazole core through an intramolecular C-N bond formation under mild conditions. acs.org Additionally, the oxidative [4+2] Diels-Alder cycloaddition reaction of 2-phenyl-1H-indoles with benzynes, using molecular oxygen as the oxidant, presents a catalyst-free method for constructing dibenzo[a,c]carbazoles. researchgate.net

Palladium-Catalyzed C-H Functionalization Routes to Benzocarbazoles

Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. The direct functionalization of C-H bonds is an atom-economical approach to synthesizing benzocarbazoles. nih.gov These methods often rely on a directing group to achieve regioselectivity. nih.gov

A common strategy involves the palladium-catalyzed intramolecular amination of a precursor like 3-amino-3'-bromo-2,2'-binaphthyl, which is itself synthesized via a Suzuki-Miyaura coupling. This method can produce the parent this compound in excellent yields. Palladium(0)-catalyzed benzylic C(sp3)-H functionalization has also been extended to the synthesis of various heterocycles, including benzocarbazoles. nih.gov Furthermore, palladium-catalyzed tandem cyclization/C-H functionalization of alkynes provides a route to polycyclic functionalized indoles, which can be precursors to dibenzocarbazole systems. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the pre-formed this compound scaffold is crucial for tuning its properties for specific applications. Substitutions can be introduced at the nitrogen atom or on the aromatic framework.

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the carbazole ring can be readily functionalized through N-alkylation or N-arylation. For instance, N-substituted derivatives can be prepared by reacting the parent carbazole with various alkyl or aryl halides in the presence of a base. A transition-metal-free synthesis of N-aryl carbazoles has been reported using 1,1'-difluoro-2,2'-binaphthalene and anilines with sodium hydride. rsc.org The choice of substituent on the nitrogen atom can significantly influence the electronic and optical properties of the resulting molecule. For example, polysiloxanes with pendant 13-allyl-13H-dibenzo[a,i]carbazole groups have been synthesized via hydrosilylation, demonstrating a method for incorporating these units into polymers. researchgate.net

Regioselective Substitution on the Aromatic Framework

Achieving regioselective substitution on the extensive aromatic system of this compound is a synthetic challenge. Palladium-catalyzed C-H functionalization, often guided by a directing group, is a key strategy for introducing substituents at specific positions. nih.gov For instance, palladium-catalyzed direct arylation of benzothiazoles with iodoarenes has been achieved at room temperature, showcasing the potential for selective C-H functionalization. rsc.orgchemrxiv.org Palladium-catalyzed arylation of (N-H)-indoles "on water" using primary diamantyl phosphine (B1218219) oxides as ligands has also been reported. researchgate.net While specific examples for the regioselective substitution of the this compound framework are less common in the provided literature, the principles of directed C-H activation are applicable. nih.govresearchgate.net

Preparation of N-Aryl Carbazole and Extended Analogs

The introduction of an aryl group at the nitrogen atom of the carbazole core, known as N-arylation, is a key strategy for tuning the electronic and physical properties of these materials. Similarly, the synthesis of extended analogs like dibenzocarbazoles involves creating larger, more conjugated systems.

Several methods have been established for the synthesis of N-aryl carbazoles. Traditional approaches often involve transition-metal-mediated reactions. A prominent method is the palladium-catalyzed amination of cyclic diaryliodonium salts with anilines, which allows for the direct formation of the N-aryl bond. mdpi.com This reaction can proceed efficiently with a low catalyst loading, for instance, using just 5 mol % of palladium(II) acetate (B1210297) (Pd(OAc)₂), and has been shown to produce N-arylcarbazoles in yields up to 71%, particularly with electron-poor anilines. mdpi.com Other common transition-metal-mediated routes include the cyclization of functionalized 2,2'-biphenyls and the direct arylation of the carbazole's N-H bond. mdpi.com

More recently, a transition-metal-free approach has been developed for the synthesis of N-aryl carbazoles and their extended analogs. Current time information in Bangalore, IN.researchgate.net This method involves the "ladderization" of fluorinated oligophenylenes. The reaction is triggered by an electronic transfer from dimsyl anions (the conjugate base of dimethyl sulfoxide) and proceeds through two sequential nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This strategy is highly effective for forming multiple C-N bonds with high selectivity.

A specific example of synthesizing an extended analog is the preparation of 13-phenyl-13H-dibenzo[a,i]carbazole . This compound was synthesized via a transition-metal-free method using 1,1'-difluoro-2,2'-binaphthalene as the starting material, which reacts with aniline (B41778) in the presence of sodium hydride (NaH). The reaction yields the final product as a brown solid with a high yield. Current time information in Bangalore, IN.

Table 1: Synthesis of 13-phenyl-13H-dibenzo[a,i]carbazole Current time information in Bangalore, IN.

Reactant 1 Reactant 2 Reagent Product Yield Melting Point
1,1'-Difluoro-2,2'-binaphthalene Aniline 60% NaH in mineral oil 13-phenyl-13H-dibenzo[a,i]carbazole 85% 141-143 °C

Incorporation of this compound into Polymeric Architectures

The unique photophysical and electronic properties of the this compound moiety make it an attractive building block for functional polymers. By incorporating this unit into polymeric structures, materials with tailored properties for applications in electronics, such as organic light-emitting diodes (OLEDs) and photorefractive devices, can be created.

Hydrosilylation for Polysiloxane Side Chains Containing Dibenzo[a,i]carbazolyl Groups

Hydrosilylation is a versatile and efficient chemical reaction for forming carbon-silicon bonds. It is widely used to graft functional organic molecules onto a polysiloxane backbone. researchgate.net This method involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. researchgate.netmdpi.com

To create polysiloxanes with pendant dibenzo[a,i]carbazolyl groups, a derivative of the dibenzocarbazole, such as 13-allyl-13H-dibenzo[a,i]carbazole , is required. This allylated monomer can then be attached to a polysiloxane chain containing Si-H groups, like poly(methylhydrosiloxane) (B7799882) (PHMS). The reaction is performed in a solvent such as toluene (B28343) and is catalyzed by Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst. researchgate.netmdpi.com This process yields a functional polymer where the dibenzocarbazole units are attached as side chains to the flexible and stable polysiloxane backbone. researchgate.net These materials combine the desirable properties of the polysiloxane, such as thermal stability and processability, with the electronic characteristics of the dibenzocarbazole moiety. researchgate.net

Table 2: Hydrosilylation for Dibenzo[a,i]carbazolyl-substituted Polysiloxane researchgate.net

Monomer Polymer Backbone Catalyst Solvent Product
13-allyl-13H-dibenzo[a,i]carbazole Poly(methylhydrosiloxane) (PHMS) Speier's catalyst Toluene Polysiloxane with dibenzo[a,i]carbazolyl side groups

Polymerization Techniques for Carbazole-Based Semiconductors

A variety of polymerization techniques are employed to synthesize carbazole-based semiconductors, leveraging the reactive sites on the carbazole monomer to build conjugated polymer backbones. These polymers are essential for organic electronics. mdpi.comresearchgate.net

Electrochemical Polymerization: This method involves the direct anodic oxidation of carbazole monomers on an electrode surface. mdpi.compsu.edu For instance, the electrochemical oxidation of 7H-dibenzo[c,g]carbazole in acetonitrile (B52724) produces an insoluble, dark-colored, conducting polymer film directly on the electrode. psu.edu This technique is advantageous as it often does not require a catalyst and allows for the direct deposition of the polymer film onto a substrate. mdpi.com

Cross-Coupling Polymerizations: Palladium-catalyzed cross-coupling reactions are powerful tools for creating well-defined conjugated polymers.

Suzuki Polymerization: This involves the reaction of a di-boronated monomer (e.g., a carbazole with boronic ester groups at the 2,7-positions) with a di-halogenated comonomer. google.commdpi.com

Sonogashira Polymerization: This method is used to create polymers containing alkyne spacers in the backbone by coupling a di-iodinated carbazole derivative with a comonomer containing two terminal alkyne groups. mdpi.com

Direct Arylation Polymerization (DAP): This newer technique forms carbon-carbon bonds by activating C-H bonds, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of both monomers. acs.org

Oxidative Polymerization: Chemical oxidative polymerization uses oxidizing agents like iron(III) chloride (FeCl₃) to couple monomer units. frontiersin.org This method can be performed in miniemulsion, which helps to improve the processability of the resulting, often insoluble, semiconducting polymers. beilstein-journals.org

Ring-Closing Olefin Metathesis (RCM): A sophisticated approach involves a two-step process to create fully conjugated, planar ladder polymers. First, a precursor polymer is formed via a step-growth polymerization like Suzuki coupling, incorporating pendant vinyl groups. In the second step, a ring-closing metathesis reaction is used to form bridging aromatic rings, resulting in a rigid and highly conjugated ladder structure. google.com

These diverse polymerization techniques allow for the synthesis of a wide array of carbazole-based polymers, including those derived from this compound, with tunable electronic and optical properties for semiconductor applications.

Chemical Reactivity and Derivatization Strategies of 13h Dibenzo A,i Carbazole

Acid-Catalyzed Rearrangement Reactions Involving Carbazole (B46965) Moieties

While carbazole synthesis often involves acid-catalyzed cyclization reactions, the carbazole moiety itself can participate in rearrangement reactions under acidic conditions, driven by its nucleophilic character. nucleos.comwikipedia.org The reactivity of carbazole units in such rearrangements is particularly evident when they are part of larger, more complex molecular scaffolds. acs.org

Research on the acid-catalyzed rearrangement of complex molecules containing carbazole appended to an epoxy dibenzocycloheptanol (EDCH) system provides significant insight. acs.orgnih.gov In these systems, the carbazole group's high nucleophilicity, especially at the 3-position, directs the reaction pathway. acs.org When treated with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), the reaction outcome is highly dependent on temperature. acs.orgnih.gov

At low temperatures, such as -78 °C, an ipso migration pathway is dominant. acs.org This involves the carbazole ring shifting its position within the molecular structure. However, at room temperature, the reaction can favor the formation of anthracene (B1667546) derivatives, although this may occur in lower yields compared to the migratory pathway. acs.orgnih.gov This demonstrates that reaction conditions can be tuned to selectively guide the transformation of carbazole-containing systems. nih.gov

Oxidative Pathways and Electropolymerization of Carbazole Units

The electron-donating nature of the carbazole core makes it susceptible to oxidation, a property that is widely exploited for the formation of conductive polymers. frontiersin.org The electrochemical oxidation of carbazole and its derivatives is a common method to produce thin polymer films with applications in sensors, batteries, and organic light-emitting diodes (OLEDs). frontiersin.org The general mechanism for this electropolymerization begins with a one-electron oxidation of the carbazole monomer to generate a radical cation. frontiersin.orgmdpi.com These highly reactive radical cations then couple with each other or with neutral monomer units, typically forming C-C bonds at the 3- and 6-positions, followed by proton loss to yield the neutral polymer. mdpi.com

The conditions under which electropolymerization is carried out significantly affect the properties of the resulting polycarbazole (PCZ) film. Key factors include the solvent, the supporting electrolyte, and the monomer concentration. frontiersin.org For instance, the oxidation of carbazole in an acetonitrile (B52724) (ACN) solution containing lithium perchlorate (B79767) (LiClO₄) has been shown to be effective. frontiersin.org The onset oxidation potential for carbazole in this system is approximately 1.05 V versus a Saturated Calomel Electrode (SCE). frontiersin.org

The properties of the resulting polymer films, such as their morphology, thickness, and electrochemical activity, are strongly dependent on these experimental conditions. researchgate.net For example, electropolymerization at a carbazole concentration of 10⁻² M in ACN can produce a thick, green-colored film composed of globules that cover the electrode substrate and exhibit high electrochemical activity. frontiersin.org However, over-oxidation, which can occur at higher potentials, may lead to reticulation of the polymer chains, resulting in a loss of flexibility and a decrease in conductivity. researchgate.net

Table 1: Influence of Solvent and Concentration on Carbazole Oxidation frontiersin.org
SolventSupporting ElectrolyteCarbazole Concentration (M)Onset Oxidation Potential (V/SCE)Resulting Polycarbazole (PolyCz) Redox Process
Acetonitrile (ACN)0.1 M LiClO₄10⁻²1.05Clearly distinguishable oxidation (+0.8 V) and reduction (+0.7 V) peaks
Dimethylformamide (DMF)0.1 M LiClO₄10⁻²0.95Less defined redox process compared to ACN

Formation of Complex Molecular Architectures Utilizing 13H-Dibenzo[a,i]carbazole as a Building Block

The rigid and planar π-electron system of fused-ring carbazoles like this compound, combined with their thermal stability and versatile functionalization potential, makes them exceptional building blocks for constructing complex molecular architectures. rsc.orgresearchgate.net These larger structures are of great interest for applications in materials science, particularly for organic electronics. researchgate.net

One major strategy involves using carbazole derivatives in coordination-driven self-assembly. acs.orgrsc.org In this approach, the carbazole unit is incorporated into a ligand that can coordinate to metal centers. rsc.org By carefully selecting the geometry of the ligand and the coordination preference of the metal, large, discrete structures like metallacycles and polyhedra can be formed. acs.org The carbazole's nitrogen atom or other appended functional groups can serve as the coordination sites. This method allows for the creation of highly ordered, high-nuclearity assemblies. acs.org

Another approach is the "bottom-up" stepwise synthesis of large polycyclic aromatic hydrocarbons (PAHs) where carbazole units are integrated into the final scaffold. nih.gov This allows for the precise construction of designated PAH structures with tailored electronic and photophysical properties. nih.gov The appeal of using fused-ring carbazoles lies in their ability to create extended π-conjugated systems with good hole-transporting properties, high thermal stability, and high photoluminescence quantum yields, which are crucial for devices like OLEDs. rsc.orgresearchgate.net

Rational Design of Donor-Acceptor (D-A) Systems Incorporating Carbazole Cores

In the field of organic electronics, the design of molecules with specific functions is paramount. The "rational design" approach is often used to create donor-acceptor (D-A) systems where an electron-rich unit (donor) is covalently linked to an electron-poor unit (acceptor). The carbazole core, being electron-rich, is an excellent candidate for the donor component in such systems. nih.govresearchgate.net

The goal of designing D-A systems is to control the intramolecular charge transfer (ICT) characteristics, which in turn governs the material's optical and electronic properties. nih.gov By pairing a carbazole donor with a suitable acceptor, such as BODIPY (boron-dipyrromethene), and connecting them with a π-bridge, chemists can fine-tune properties like the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.gov

Computational methods, such as Density Functional Theory (DFT), play a crucial role in this rational design process. nih.gov They allow researchers to predict the properties of yet-to-be-synthesized molecules and understand the structure-property relationships. For example, DFT studies on BODIPY-carbazole systems have explored how varying the π-bridge (e.g., furan, pyrrole (B145914), thiophene) affects the torsional rigidity and optoelectronic properties of the molecule. nih.gov Such studies calculate key parameters like reorganization energies for holes (λh) and electrons (λe), which are critical for predicting charge transport efficiency. nih.gov This design strategy has been successfully used to develop materials for near-infrared (NIR) emitters and materials exhibiting aggregation-induced emission (AIE). researchgate.netresearchgate.net

Table 2: Key Parameters in the Rational Design of Carbazole-Based D-A Systems nih.gov
ParameterDescriptionSignificance
HOMO-LUMO Gap (ΔH-L)Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Determines the absorption/emission wavelength and electronic excitability.
Ionization Potential (IP)The energy required to remove an electron from a molecule.Relates to the stability of the material and its hole-injection properties (donor capability).
Electron Affinity (EA)The energy released when an electron is added to a molecule.Relates to the electron-accepting capability and electron-injection properties.
Reorganization Energy (λ)The energy required for geometric relaxation upon charge gain or loss.A lower value is desirable for efficient charge transport (high mobility).
Charge Transfer Rate (kct)The rate at which charge moves between molecules.Directly related to charge mobility in a material.

Electronic Structure and Photophysical Characterization of 13h Dibenzo A,i Carbazole Analogues

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the optoelectronic characteristics of a molecule. researchgate.net The energy levels of these orbitals and their spatial distribution influence charge injection, transport, and the nature of electronic transitions. researchgate.netwikipedia.org

The introduction of substituent groups is a common and effective strategy to tune the frontier orbital energy levels of carbazole-based materials. researchgate.netrsc.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the carbazole (B46965) core can significantly alter the HOMO and LUMO energy levels. researchgate.netrsc.org

In carbazole-dibenzothiophene (Cz-DBT) systems, for example, the HOMO is typically localized on the carbazole moiety, while the LUMO is localized on the dibenzothiophene (B1670422) portion. researchgate.net This spatial separation gives the excited states an intramolecular charge-transfer character. researchgate.net The energies of these states, and thus the HOMO-LUMO gap, can be modulated by substitution. researchgate.net For instance, adding an electron-withdrawing cyano group to the dibenzothiophene fragment can increase the C-N bond dissociation energy in the anion state by over 0.4 eV by improving the relative electron affinity of the dissociation fragments. researchgate.net

Similarly, in carbazole-dibenzofuran host materials, the HOMO is predominantly dispersed on the carbazole unit, with the LUMO located on the dibenzofuran (B1670420). bwise.kr The substitution position of the carbazole units on the dibenzofuran core can influence properties like hole transporting ability, even when the HOMO levels are nearly identical. bwise.kr

The rational selection of comonomers in conjugated polymers demonstrates this principle clearly. In copolymers containing units like fluorene, carbazole, or bithiophene, the HOMO levels of the resulting polymer correlate well with the ionization potential of the chosen comonomer. rsc.org Conversely, the LUMO level may remain relatively invariant if it is primarily dictated by a different, strongly electron-accepting moiety within the polymer chain. rsc.org This allows for the predictable tuning of the HOMO-LUMO gap. rsc.org

Table 1: Exemplary Frontier Orbital Energies of Substituted Carbazole-Dibenzofuran Derivatives bwise.kr
CompoundHOMO (eV)LUMO (eV)
26CzDBF-6.05-2.11
46CzDBF-6.09-2.11
28CzDBF-6.09-2.14

Certain organic radical derivatives of carbazole can exhibit a peculiar electronic structure that violates the Aufbau principle. ims.ac.jp In these systems, the Singly Occupied Molecular Orbital (SOMO) is found at a lower energy level than the Highest Occupied Molecular Orbital (HOMO). ims.ac.jp This "SOMO-HOMO converted" or non-Aufbau electronic structure is of growing interest for developing novel stimulus-responsive materials. ims.ac.jp

Photoluminescence and Emission Properties

The inherent luminescence of dibenzocarbazole (B1207471) analogues makes them excellent candidates for emitting materials in devices like Organic Light-Emitting Diodes (OLEDs). Their rigid, extended π-systems contribute to high photoluminescence quantum yields and good thermal stability. rsc.org

13H-Dibenzo[a,i]carbazole (DBC) has been successfully employed as an amide ligand in the development of highly efficient copper(I) complexes that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netnih.gov These carbene-metal-amide complexes are designed to be stable and highly luminescent. nih.gov The use of the DBC ligand facilitates intramolecular noncovalent Cu···H interactions, which significantly enhance the stability of the resulting pincer-type complexes compared to analogues lacking these interactions. researchgate.netnih.gov The resulting Cu(I) complexes show yellow TADF emission. researchgate.netnih.gov The TADF mechanism allows for the harvesting of non-emissive triplet excitons, which are converted to emissive singlet excitons through reverse intersystem crossing (RISC), enabling internal quantum efficiencies approaching 100%. frontiersin.org

The efficiency of the emission process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. Fused-ring carbazole derivatives are known for their high PLQYs. rsc.org

In the case of the aforementioned TADF-emitting copper complexes featuring the this compound ligand, the materials demonstrate excellent performance. These complexes exhibit high photoluminescence quantum yields, reaching up to 86% in doped films. researchgate.netnih.gov Such high efficiency is critical for their application in high-performance OLEDs. nih.gov

The radiative decay rate constant (k_r) describes the rate at which a molecule in an excited state returns to the ground state via the emission of a photon. For TADF emitters, a high k_r is desirable to ensure that the up-converted singlet excitons decay radiatively rather than through non-radiative pathways. mdpi.comtorvergata.it

Table 2: Photophysical Properties of a this compound-based Copper(I) TADF Complex researchgate.netnih.gov
Complex TypeEmission TypeMax. Photoluminescence Quantum Yield (PLQY)Radiative Decay Rate Constant (k_r) Order
Carbene-Cu(I)-DBC AmideYellow TADFup to 86%10⁶ s⁻¹

Charge Carrier Transport Properties

The extended π-conjugated system and electron-rich nature of the this compound framework make it a compelling candidate for use in organic electronic devices. Its charge transport capabilities are primarily defined by the inherent properties of the carbazole moiety, which is well-regarded for its role in facilitating charge movement.

Hole Transport Material (HTM) Capabilities

The carbazole unit is fundamentally electron-rich, establishing it as an excellent p-type or hole-transporting building block. mdpi.com This characteristic is central to the function of this compound and its analogues in electronic applications. Carbazole derivatives are frequently employed as Hole-Transport Materials (HTMs) due to their high hole mobility, significant thermal stability, and the ability to readily functionalize their structure to fine-tune electrical properties. mdpi.comrsc.org The rigid, fused-ring structure of dibenzocarbazole contributes to excellent thermal stability, with high glass transition temperatures, a crucial factor for the operational longevity of devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.org

Research into carbazole-based materials has demonstrated that their molecular structure is key to optimizing performance. For instance, creating twisted spatial configurations can lead to suitable triplet energy levels, which are vital for efficient energy transfer in phosphorescent OLEDs. rsc.org Furthermore, derivatives of carbazole have been successfully used as the hole-transporting layer in perovskite solar cells, indicating their versatility. researchgate.net The inherent capacity of the carbazole core to transport holes efficiently is a foundational property leveraged in the design of more complex materials for advanced optoelectronics. mdpi.comktu.edu

Electron Transport Material (ETM) Considerations

While the carbazole nucleus is intrinsically suited for hole transport, its use as an Electron Transport Material (ETM) is less common without significant molecular modification. Generally, effective ETMs require specific electronic properties, and there are no universal rules for their design, as requirements vary depending on the device. core.ac.uk Key characteristics for a practical ETM include high electron mobility and deep Highest Occupied Molecular Orbital (HOMO) levels to ensure efficient electron injection and transport while blocking holes. rsc.org

The unmodified this compound, being electron-rich, is not an ideal ETM. However, theoretical and experimental studies on some carbazole-based radical compounds have shown potential for bipolar charge transport, where the same molecular orbitals might be involved in both electron and hole transport. acs.org To adapt a carbazole framework for electron transport, it would typically need to be functionalized with strong electron-withdrawing groups. This chemical modification would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode.

Spectroscopic Investigations of Electronic Transitions

Spectroscopic analysis provides fundamental insights into the electronic structure of this compound and its derivatives, revealing how these molecules interact with light.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet region, which arise from π-π* electronic transitions within the extensive aromatic system. Like other carbazole derivatives, it typically displays at least two main absorption bands corresponding to transitions from the ground state (S₀) to the first (S₁) and second (S₂) excited singlet states. psu.edu

The precise wavelengths (λ_max) of these absorption peaks can be influenced by the solvent environment, although the shifts are not always significant. mdpi.com For example, studies on related carbazole compounds show slight variations in absorption maxima when measured in different solvents such as toluene (B28343), dichloromethane, or in solid-state thin films. mdpi.comresearchgate.net The National Institute of Standards and Technology (NIST) has documented the UV/Visible spectrum for this compound, confirming its absorption profile. nist.gov The extended conjugation in the dibenzo[a,i] structure compared to the parent carbazole molecule typically results in a bathochromic (red) shift of the absorption bands.

Table 1: UV-Visible Absorption Data for a this compound Analogue

Compound SystemMediumAbsorption Maxima (λ_max)Citation
Au(I) complex with this compound ligandTHF~370 nm, ~417 nm researchgate.net
Cz-p(2,7) (Carbazole Derivative)Dichloromethane~350 nm mdpi.com
Cz-p(2,7) (Carbazole Derivative)Toluene~355 nm mdpi.com

Emission Spectroscopy in Various Media

The emission properties of this compound and its derivatives are highly dependent on the molecular structure and the surrounding medium. Upon photoexcitation, these compounds can relax through various radiative pathways, including fluorescence and phosphorescence.

Studies on carbazole derivatives have shown that fluorescence emission can occur not only from the lowest excited singlet state (S₁) but also anomalously from the second excited singlet state (S₂). psu.edu The ratio of S₁ to S₂ emission can be sensitive to the polarity and viscosity of the medium. psu.edu In different solvents, the emission color can vary. For instance, some carbazole polymers exhibit deep blue emission in solution, with peak wavelengths around 460 nm. mdpi.com

When incorporated into metal complexes, the emission characteristics can change dramatically. A copper(I) complex utilizing a this compound ligand was found to exhibit yellow thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient light emission in OLEDs. researchgate.net The triplet energy levels, which are crucial for phosphorescence and TADF, are also sensitive to the environment and can differ significantly between solution, neat films, and doped films. ktu.eduresearchgate.net

Table 2: Emission Spectroscopy Data for Carbazole-Based Systems

Compound SystemMediumEmission TypeEmission Maximum (λ_em) / Triplet Energy (E_T)Citation
Cu(I) complex with this compound ligandTolueneThermally Activated Delayed Fluorescence (TADF)Yellow Emission researchgate.net
Cz-p(2,7) (Carbazole Derivative)TolueneFluorescence~460 nm (Deep Blue) mdpi.com
3,6-bis(indol-1-yl)-9-phenylcarbazole derivativesSolution (77 K)PhosphorescenceE_T = 2.72 eV to 2.81 eV ktu.edu
Carbazole-Imidazolium Ionic LiquidTHFFluorescence (from S₁)362 nm psu.edu
Carbazole-Imidazolium Ionic LiquidTHFFluorescence (from S₂)309 nm psu.edu

Applications of 13h Dibenzo A,i Carbazole in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is intrinsically linked to the properties of the organic materials used within their emissive and charge-transporting layers. Fused-ring carbazole (B46965) derivatives, including those based on the 13H-dibenzo[a,i]carbazole scaffold, have garnered considerable attention for their potential to enhance OLED efficiency, color purity, and operational stability. rsc.org

Emitter Materials for High-Performance Electroluminescence

Derivatives of this compound are utilized as emitter materials in OLEDs, contributing to the generation of light. Their rigid structure and extended π-conjugation can be chemically modified to tune the emission color across the visible spectrum. rsc.org

Recent research has demonstrated the use of this compound (DBC) as a ligand in the development of stable copper(I) complexes for OLEDs. These complexes exhibit yellow thermally activated delayed fluorescence (TADF) with high photoluminescence quantum yields (PLQYs) of up to 86%. nih.gov The resulting vacuum-deposited OLEDs have shown high-performance electroluminescence, achieving maximum external quantum efficiencies (EQEs) of up to 29.5%. nih.gov These devices also exhibit remarkably low efficiency roll-off, maintaining high performance even at high brightness levels. nih.gov

Carbazole derivatives, in general, are recognized for their potential in producing highly efficient blue and greenish-blue light emission. mdpi.com For instance, certain carbazole derivatives have been used as the emissive layer in solution-processed OLEDs, achieving impressive external quantum efficiencies of up to 9.5% with emission peaks in the greenish-blue region. mdpi.com

Table 1: Performance of OLEDs Utilizing this compound-based Emitters

Emitter Type Emission Color Max. EQE (%) PLQY (%) Reference
Copper(I) Complex with DBC ligand Yellow (TADF) 29.5 86 nih.gov

Host Materials for Phosphorescent Emitters in OLEDs

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host material plays a crucial role in facilitating energy transfer to the guest and confining the triplet excitons, which are responsible for light emission in these devices. Carbazole derivatives are widely employed as host materials due to their high triplet energies, good thermal stability, and effective hole-transporting capabilities. mdpi.commdpi.commdpi.com

The design of host materials is critical to prevent energy back-transfer from the guest to the host and to avoid triplet-triplet annihilation, a process that can reduce device efficiency. mdpi.com Fused-ring carbazole derivatives offer the advantage of tunable frontier orbital energies, which allows for the creation of hosts suitable for a wide range of phosphorescent emitters, including those for red, green, and blue light. rsc.org The use of carbazole-based hosts has been instrumental in achieving PhOLEDs with theoretically 100% internal quantum efficiency by harnessing both singlet and triplet excitons. mdpi.com

Strategies for Enhanced Operational Stability in OLED Devices

A major challenge in the commercialization of OLED technology, particularly for blue-emitting devices, is achieving long operational lifetimes. mdpi.comnih.gov The chemical stability of the materials used in the OLED stack is a key determinant of device longevity.

Furthermore, research into carbazole-dibenzofuran based host materials has shown that the substitution pattern on the molecular core significantly impacts device stability. By optimizing the molecular design, deep-blue PhOLEDs with extended lifetimes have been demonstrated. For example, a device using a specific isomer of a carbazole-dibenzofuran host achieved a lifetime of 1400 hours at an initial luminance of 100 cd/m², a significant improvement over a similar device with a different isomer. mdpi.com These findings underscore the importance of molecular design in overcoming the stability challenges in OLEDs.

Organic Photovoltaics (OPVs)

In the realm of solar energy, organic photovoltaics offer the potential for low-cost, flexible, and lightweight solar cells. The efficiency and stability of these devices are highly dependent on the materials used for light absorption and charge transport.

Hole-Transporting Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. In many PSC architectures, a hole-transporting layer (HTL) is essential for efficiently extracting and transporting the positively charged holes generated in the perovskite absorber layer. perovskite-info.com Carbazole-based materials are extensively investigated for this purpose due to their excellent hole-transporting properties and ability to form a good interface with the perovskite layer. perovskite-info.comresearchgate.net

Scientists have synthesized new classes of cross-linkable carbazole-based materials for use as HTLs. perovskite-info.com These materials can be thermally polymerized in-situ to form a robust, three-dimensional structure that is resistant to the strong solvents used in the fabrication of the overlying perovskite layer. perovskite-info.com This approach has led to inverted-architecture perovskite cells with efficiencies of 16.9% on the first attempt, with expectations for further improvement upon optimization. perovskite-info.com

Derivatives of dibenzo[a,c]carbazole have also been explored as the core for hole-transporting materials, achieving power conversion efficiencies of up to 20.02% in perovskite solar cells. researchgate.net The specific linkage position of peripheral groups on the dibenzo[a,c]carbazole core was found to be a key factor influencing the photovoltaic performance. researchgate.net

Organic Semiconductor Applications

The fundamental properties of this compound and its derivatives make them valuable components in a broader range of organic semiconductor applications beyond OLEDs and OPVs. upc.edu Carbazole-based materials are known to be effective organic semiconductors, finding use in devices like organic thin-film transistors (OTFTs). upc.edu

The ability to function as either a p-type (hole-transporting) or a bipolar (transporting both holes and electrons) semiconductor allows for their incorporation into various device architectures. researchgate.net For instance, single-component organic semiconductors based on carbazole have been shown to exhibit charge-carrier photogeneration through a process called triplet-triplet annihilation. aps.org This phenomenon is of interest for enhancing the efficiency of various photonic devices. aps.org The versatility of carbazole chemistry allows for the synthesis of π-extended systems with tailored electronic properties suitable for high-performance organic semiconductors. researchgate.net

Development of Charge Transfer Materials

The inherent electron-donating nature of the carbazole moiety, enhanced by the extended π-conjugation in the dibenzo[a,i]carbazole structure, makes it an excellent candidate for hole transport and charge transfer applications. Researchers have successfully incorporated this compound (DBC) into charge transfer complexes and as a critical component in organic light-emitting diodes (OLEDs).

A notable advancement is the use of this compound as an amide ligand in the synthesis of two-coordinate copper(I) complexes. nih.gov These carbene-Cu-amide complexes are designed to be stable and highly luminescent emitters for OLEDs. nih.gov The DBC ligand plays a crucial role in stabilizing the complex through intramolecular noncovalent Cu···H interactions, which helps to overcome the inherent instability often observed in linear, low-coordinate metal complexes. nih.gov

The resulting Cu(I) complexes, featuring the DBC ligand, exhibit yellow thermally activated delayed fluorescence (TADF) with high photoluminescence quantum yields (PLQY) of up to 86%. nih.gov When these complexes are used as emitters in vacuum-deposited OLEDs, they demonstrate high-performance electroluminescence. nih.gov The devices have achieved maximum external quantum efficiencies (EQE) as high as 29.5% with minimal efficiency roll-off at high brightness. nih.gov Furthermore, these OLEDs show remarkable operational stability, with lifetimes (LT90) of up to 68 hours at a high initial luminance of 3000 cd m⁻². nih.gov This performance underscores the effectiveness of this compound in facilitating stable and efficient charge transfer within an electroluminescent device. nih.gov

Table 1: Performance of OLEDs Utilizing this compound (DBC)-based Copper(I) Complexes

Performance MetricValue
Maximum External Quantum Efficiency (EQE)Up to 29.5%
Photoluminescence Quantum Yield (PLQY)Up to 86%
Emission TypeYellow Thermally Activated Delayed Fluorescence (TADF)
Operational Lifetime (LT90)Up to 68 hours (at 3000 cd m⁻²)
Efficiency Roll-off at 10,000 cd m⁻²3.5%

Photorefractive Materials Development

The photorefractive effect requires materials that exhibit both photoconductivity and an electro-optic response. The carbazole moiety is well-known for its excellent hole-transporting (photoconducting) properties. The larger, more conjugated system of this compound enhances these properties, making it a superior building block for high-performance photorefractive polymers compared to simpler carbazole derivatives.

Research has focused on the synthesis of polysiloxanes with pendant this compound groups to create fully functionalized photorefractive polymers. researchgate.net In these materials, the dibenzocarbazole (B1207471) unit serves as the photochemically active chromophore responsible for charge generation and transport.

One study detailed the synthesis of a novel polysiloxane featuring benzo[a]carbazole and this compound pendant groups. researchgate.net The photorefractive composite formulated from this polymer was sensitized with a fullerene (C₆₀) derivative and a nonlinear optical chromophore. The performance of this composite was evaluated through four-wave mixing experiments. The material demonstrated a significant diffraction efficiency of 53% under an applied electric field of 45 V/µm. researchgate.net Furthermore, a photorefractive response time of 1.4 seconds was recorded at a wavelength of 633 nm. researchgate.net This response time was noted to be faster than that of a comparable photorefractive composite based on a simpler carbazole-substituted polysiloxane, highlighting the advantage of the extended conjugation of the dibenzocarbazole moiety. researchgate.net

Table 2: Photorefractive Properties of a this compound-based Polysiloxane Composite

PropertyValueConditions
Diffraction Efficiency53%Applied electric field of 45 V/µm
Photorefractive Response Time1.4 sWavelength of 633 nm

Biological Activity and Environmental Fate Studies of 13h Dibenzo A,i Carbazole

Toxicological Investigations

The toxicological profile of 13H-Dibenzo[a,i]carbazole has been investigated in several studies, focusing on its effects on aquatic life and its potential to cause long-term harm, such as cancer.

Studies have shown that this compound exhibits toxicity to aquatic invertebrates. For the freshwater crustacean Daphnia magna, a key species in aquatic food webs, chronic toxicity has been observed, with effective concentrations causing a 10% effect (EC10) reported to be between 0.1 and 15 µg/L. More hydrophobic N-PAHs, such as this compound, are known to be toxic to Daphnia magna.

Acute Toxicity Data for this compound and Related Compounds
OrganismCompoundEndpointValue
Daphnia magna (Water Flea)This compoundEC100.1 - 15 µg/L
Danio rerio (Zebrafish) Embryo2,7-Dibromocarbazole96-h LC50581.8 ± 29.3 mg/L researchgate.net

The toxicity of many polycyclic aromatic hydrocarbons is known to be enhanced by the presence of ultraviolet (UV) radiation, a phenomenon known as photo-induced toxicity. This occurs through two primary mechanisms: photosensitization and photomodification. dntb.gov.ua In photosensitization, the PAH absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage biological tissues. dntb.gov.ua Photomodification involves the transformation of the PAH into new compounds, which may be more toxic. dntb.gov.ua

While specific studies on the photo-induced toxicity of this compound are limited, the general principles of PAH phototoxicity suggest that this compound may also exhibit increased toxicity in the presence of sunlight. The phototoxicity of PAHs has been demonstrated in a wide range of aquatic organisms, including bacteria, phytoplankton, invertebrates, and fish. researchgate.net

Dibenzocarbazoles are recognized for their carcinogenic and mutagenic properties. The mechanisms underlying these effects are linked to their metabolic activation into reactive metabolites that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Studies on the related compound 7H-dibenzo[c,g]carbazole (DBC) have provided insights into these mechanisms. DBC is a potent carcinogen that can cause tumors in the skin, liver, and lungs of mice. Its biological effects are associated with the formation of specific mutagenic metabolites and distinct DNA adduct patterns. The formation of these DNA adducts is a critical step in the initiation of cancer. Furthermore, research on DMDBC, a potent mouse hepatocarcinogen, has shown that it can induce a non-linear increase in mutant frequency in the liver.

The mutagenic activity of dibenzocarbazoles is also linked to the types of mutations they induce. For example, DBC has been shown to cause a majority of A→T transversions in the K-ras gene in lung tumors of mice. This specific mutational signature can provide clues about the mechanism of action of the carcinogen.

Bioaccumulation Potential in Aquatic Biota

This compound is a hydrophobic compound, which suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms. Research has confirmed that more hydrophobic NSO-PAHs (nitrogen, sulfur, or oxygen-containing PAHs) with a log Kow greater than 4, such as this compound, exhibit high bioaccumulation in fish. nih.gov

Interestingly, studies have shown that this compound can accumulate to an even greater extent in water fleas (Daphnia magna) compared to fish. nih.gov This highlights the importance of considering invertebrates in the assessment of bioaccumulation for this class of compounds. While the uptake of the compound can be significant, the depuration, or elimination, of the compound from the organism's body can vary between species. For instance, depuration rates in Daphnia magna have been found to be approximately two orders of magnitude higher than in fish. nih.gov

Bioaccumulation Potential of this compound
OrganismBioaccumulation Finding
FishHigh bioaccumulation potential for hydrophobic NSO-PAHs like this compound. nih.gov
Daphnia magna (Water Flea)Higher accumulation compared to fish. nih.gov

Environmental Degradation and Persistence

The biodegradation of carbazoles, the parent structure of dibenzocarbazoles, has been the subject of research. The lack of mineralization in standard ready biodegradability tests for many NSO-PAHs suggests that these compounds can be persistent in the environment. The rate of biodegradation in sediment and water systems can be influenced by various factors, including the concentration of the sediment. diva-portal.org

The degradation of aromatic compounds often proceeds through the formation of central intermediates like catechols. While specific pathways for this compound are not well-documented, the general mechanisms for carbazole (B46965) degradation involve enzymatic processes. For some related compounds, degradation half-lives in sediment can be very long, indicating a high potential for persistence. epa.gov

Environmental Presence and Distribution in Contaminated Sites

Research has successfully quantified unsubstituted carbazole and some of its derivatives in various environmental matrices, particularly in sediments, which act as a sink for persistent organic pollutants. For instance, a study of river, coastal, and North Sea sediments identified carbazole and 1,2-benzocarbazole as the most prevalent substances among the carbazoles tested. researchgate.net Similarly, sediment samples from the Yangtze River estuary and the adjacent East China Sea showed widespread detection of carbazole. nih.gov The presence of these related compounds strongly suggests that other isomers, including this compound, are likely distributed in similarly contaminated sites, even if not individually quantified in these specific studies.

The following table summarizes the concentrations of carbazole and a related benzocarbazole found in environmental sediment samples from two different regions.

CompoundLocationConcentration Range (dry weight)Median Concentration (dry weight)Detection Frequency
CarbazoleYangtze River Estuary & East China SeaNot Detected - 9.89 ng/g1.25 ng/g81.0%
CarbazoleEuropean River, Coastal & North SeaData not specified565 pg/g>75%
1,2-BenzocarbazoleEuropean River, Coastal & North SeaData not specified369 pg/gData not specified

Metabolism by Aquatic Organisms

Direct studies on the metabolism of this compound in aquatic organisms have not been identified. However, research on the parent compound carbazole and other dibenzocarbazole (B1207471) isomers provides significant insight into the likely metabolic pathways.

In the aquatic environment, biodegradation is a dominant fate process for carbazole. nih.gov Microbial degradation by bacteria is a key mechanism. Various bacterial strains, including those from the genera Sphingomonas and Janibacter, have been shown to degrade carbazole and other N-heterocyclic aromatic compounds. nih.govresearchgate.netnih.gov The primary metabolic pathway initiated by these microorganisms is angular dioxygenation , where enzymes attack the carbon atoms adjacent to the nitrogen heteroatom, leading to ring cleavage and eventual mineralization. nih.govnih.gov Some bacteria may also utilize lateral dioxygenation , which hydroxylates other parts of the carbon rings. nih.gov

For higher aquatic organisms like fish, the metabolic process is expected to be analogous to that of other large polycyclic aromatic compounds. The biotransformation of the related isomer 7H-Dibenzo[c,g]carbazole (DBC) is known to be heavily dependent on the Cytochrome P450 (CYP) family of enzymes . nih.govnih.gov Specifically, CYP1A subfamily enzymes are pivotal in metabolizing these complex molecules. nih.gov Research on a different polycyclic aromatic hydrocarbon, dibenzo[a,l]pyrene, demonstrated that fish CYP1A1 is capable of transforming the compound into various derivatives. nih.gov This strongly suggests that fish would metabolize this compound through a similar CYP-mediated oxidation process, adding hydroxyl groups to the molecule to increase water solubility and facilitate excretion.

The table below outlines the key metabolic pathways and enzymes involved in the biotransformation of carbazole and related compounds, which serve as models for understanding the potential fate of this compound in aquatic ecosystems.

Organism TypeProxy CompoundKey Enzyme/Enzyme FamilyPrimary Metabolic Pathway
BacteriaCarbazoleAngular DioxygenaseAngular Dioxygenation / Ring Cleavage
Vertebrates (e.g., Fish)7H-Dibenzo[c,g]carbazoleCytochrome P450 (CYP1A)Oxidation / Hydroxylation

Computational and Theoretical Chemistry Approaches for 13h Dibenzo A,i Carbazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of carbazole-based systems. Its balance between accuracy and computational cost makes it suitable for studying the ground and excited state properties of relatively large molecules.

The optimization of the ground state geometry is a fundamental step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For carbazole (B46965) derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to predict molecular structures. mdpi.comjnsam.com The geometrical structures of carbazole and its benzannulated isomers have been optimized in the ground state, as well as in cationic (+1) and anionic (-1) states, typically using basis sets such as 6-311++G(d,p). icm.edu.pl

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of organic materials. jnsam.com DFT calculations are routinely used to predict the energies of these orbitals, the HOMO-LUMO energy gap, ionization potentials (IPs), and electron affinities (EAs). researchgate.net

For carbazole and its benzoderivatives, DFT studies have shown that the addition of benzene (B151609) rings affects these electronic parameters. icm.edu.pl The calculated adiabatic ionization potentials and electron affinities for carbazole and three of its benzannulated isomers, determined at the B3LYP/6-311G(d,p) level, are presented in the table below. The calculated ionization potential values are generally in good agreement with experimental data. icm.edu.pl

CompoundAdiabatic Ionization Potential (eV)Adiabatic Electron Affinity (eV)
Carbazole (Cz)7.480.39
Benzo[a]carbazole (BaCz)--
Benzo[b]carbazole (BbCz)--
Benzo[c]carbazole (BcCz)--

Similarly, the energies of the frontier molecular orbitals and the resulting energy gap have been calculated for these compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Carbazole (Cz)-5.61-1.294.32
Benzo[a]carbazole (BaCz)-5.41-1.723.69
Benzo[b]carbazole (BbCz)-5.32-1.813.51
Benzo[c]carbazole (BcCz)-5.48-1.743.74

Table 2: Calculated HOMO, LUMO, and energy gap values for carbazole and its benzo-isomers at the B3LYP/6-311G(d,p) level of theory. icm.edu.pl

The charge transport properties of organic semiconductors are intimately linked to the reorganization energy (λ), which describes the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. icm.edu.pl According to the Marcus theory of electron transfer, a lower reorganization energy generally leads to a higher charge transfer rate. icm.edu.pl

DFT calculations have been performed to determine the reorganization energies for both hole (λh) and electron (λe) transport in carbazole and its benzannulated isomers. icm.edu.pl These calculations involve optimizing the geometries of the neutral, cationic, and anionic species. The results indicate that increasing the size of the molecular skeleton by adding a benzene ring can, in some cases, lead to a reduction in the reorganization energy, which is beneficial for charge transport. icm.edu.pl For instance, Benzo[b]carbazole was found to have a low reorganization energy for both hole and electron transport. icm.edu.pl

CompoundReorganization Energy (Hole, λh) (eV)Reorganization Energy (Electron, λe) (eV)
Carbazole (Cz)0.2710.101
Benzo[a]carbazole (BaCz)--
Benzo[b]carbazole (BbCz)0.180.11
Benzo[c]carbazole (BcCz)--

Table 3: Calculated reorganization energies for hole and electron transport in carbazole and benzo[b]carbazole. icm.edu.pl

DFT is also a valuable tool for studying open-shell systems, such as radical species. Spin density analysis can reveal the distribution of the unpaired electron within the molecule, which is crucial for understanding its magnetic properties and reactivity. nih.gov

In the context of carbazole-containing radicals, DFT calculations have been used to analyze the spin delocalization. nih.gov For instance, in carbazole-fused Blatter radicals, the spin density is distributed over the entire π-conjugated system. nih.gov The nitrogen atom of the carbazole moiety has a significant impact on the electronic and magnetic properties of these radicals. nih.gov While specific studies on the 13H-Dibenzo[a,i]carbazole radical were not found, the methodologies applied to other carbazole-based radicals are directly applicable. DFT calculations can predict the spin density distribution, which is essential for designing novel organic magnetic materials.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used method for medium to large-sized molecules due to its favorable computational cost-to-accuracy ratio. jnsam.com TD-DFT can predict various properties related to electronic transitions, such as vertical excitation energies, which correspond to absorption spectra, and oscillator strengths, which are related to the intensity of the absorption bands.

TD-DFT calculations have been applied to various carbazole-based derivatives to understand their photophysical properties. For example, in the study of carbazole-based dyes for dye-sensitized solar cells, TD-DFT was used to analyze their structural, optical, and electronic characteristics. jnsam.com While specific TD-DFT studies focused solely on this compound are not prevalent in the search results, the methodology is standard for investigating the excited states of such aromatic compounds. It can be used to calculate absorption and emission spectra, providing insights into the nature of the electronic transitions (e.g., π-π* or charge-transfer character).

Advanced Analytical Techniques for Characterization and Detection of 13h Dibenzo A,i Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 13H-Dibenzo[a,i]carbazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule's framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The single proton on the nitrogen atom (N-H) would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy offers insight into the carbon skeleton of the molecule. The spectrum of this compound would display a series of signals corresponding to the 20 carbon atoms in the structure. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, quaternary). Due to the fused aromatic ring system, the carbon signals are expected to be spread across the aromatic region of the spectrum.

Interactive Data Table: Representative NMR Data for Carbazole (B46965) Moiety

NucleusType of AtomTypical Chemical Shift (ppm)
¹HAromatic C-H7.0 - 8.5
¹HN-H8.0 - 11.5 (often broad)
¹³CAromatic C-H110 - 130
¹³CAromatic C-N~140
¹³CAromatic C-C (quaternary)120 - 140

Note: The table shows typical chemical shift ranges for the core carbazole structure. The specific values for this compound will be influenced by the extended dibenzo fusion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. tandfonline.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, HRMS is critical for confirming its elemental composition of C₂₀H₁₃N. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally established, distinguishing it from other compounds with the same nominal mass. The NIST WebBook provides a molecular weight of 267.3239 for this compound. nist.govnist.gov PubChemLite lists a monoisotopic mass of 267.1048 Da. uni.lu

Interactive Data Table: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₂₀H₁₃N nist.govnist.gov
Calculated Monoisotopic Mass267.1048 Da uni.lu
Molecular Weight267.3239 g/mol nist.govnist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features.

The key expected vibrations include:

N-H Stretch: A characteristic sharp or slightly broad band in the region of 3400-3500 cm⁻¹ corresponding to the stretching of the nitrogen-hydrogen bond in the carbazole moiety. researchgate.net

Aromatic C-H Stretch: Multiple sharp bands typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1650 cm⁻¹ region, which are characteristic of the aromatic rings.

C-N Stretch: A band in the 1300-1400 cm⁻¹ region due to the stretching of the carbon-nitrogen bond within the heterocyclic ring. researchgate.net

Aromatic C-H Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) that can provide information about the substitution pattern of the aromatic rings. vscht.cz

Analysis of the IR spectrum of the parent compound, carbazole, provides a basis for these assignments. scilit.comresearchgate.net

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3400 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium, Sharp
Aromatic C=C Ring Stretch1450 - 1650Medium to Strong
C-N Stretch1300 - 1400Medium
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules like this compound. researchgate.net CV measures the current response of a substance to a linearly cycled potential sweep. This analysis provides valuable information about the oxidation and reduction potentials of the compound.

From the onset potentials of the first oxidation and reduction events, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. nih.govdergipark.org.tr These parameters are crucial for understanding the electronic behavior of the material and assessing its potential for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where carbazole derivatives are often used as host or hole-transporting materials. iieta.org

Studies on various carbazole derivatives have shown that they typically exhibit reversible or quasi-reversible oxidation processes, indicating their ability to be effective hole-transporting materials. researchgate.netdergipark.org.tr

Interactive Data Table: Representative Electrochemical Data for Carbazole-Based Materials

PropertyTypical Value RangeSignificance
Onset Oxidation Potential (E_ox)+0.5 to +1.2 V (vs. Fc/Fc⁺)Relates to HOMO energy level
HOMO Energy Level-5.4 to -5.8 eVIndicates electron-donating ability
LUMO Energy Level-2.0 to -2.5 eVIndicates electron-accepting ability

Note: These values are representative for carbazole derivatives and the exact values for this compound would need to be determined experimentally. The reference electrode (e.g., Ferrocene/Ferrocenium) is critical for comparing potential values.

Chromatographic Separations for Environmental Samples and Purity Assessment

Chromatographic techniques are fundamental for the separation, detection, and quantification of this compound, both for assessing the purity of a synthesized sample and for detecting its presence in complex environmental matrices.

High-Performance Liquid Chromatography (HPLC) , often coupled with ultraviolet (UV) or fluorescence detectors, is a primary method for the analysis of polycyclic aromatic compounds. ub.edu Fluorescence detection is particularly sensitive and selective for compounds like dibenzocarbazoles, which are naturally fluorescent. nih.gov The choice of a suitable stationary phase (e.g., C18) and mobile phase gradient allows for the separation of this compound from its isomers and other related compounds. nih.gov

Gas Chromatography (GC) coupled with a mass spectrometer (MS) is another powerful technique, especially for the analysis of volatile and semi-volatile compounds in environmental samples. epa.gov GC-MS provides excellent separation and definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern. nih.govresearchgate.net The high resolution of capillary GC columns is essential for separating the various isomers of dibenzocarbazole (B1207471) that may be present in a sample.

These chromatographic methods are essential for ensuring a purity level of >98% or higher for reference standards and for trace-level detection in air, water, or soil samples. esslabshop.com

Q & A

Basic: How can researchers experimentally determine the aqueous solubility of 13H-Dibenzo[a,i]carbazole?

Answer:
Aqueous solubility can be determined using gravimetric analysis or UV-Vis spectrophotometry. For this compound, a saturation shake-flask method is recommended due to its low solubility (0.00000104 g/L at 24°C ). Prepare a saturated solution by equilibrating excess compound in deionized water for 24–48 hours at a controlled temperature (e.g., 24°C). Filter the solution through a 0.22 μm membrane, and quantify dissolved compound via high-performance liquid chromatography (HPLC) with UV detection at λ~280 nm. Validate results against published solubility data in the CRC Handbook of Chemistry and Physics .

Advanced: What experimental design strategies optimize recombinant expression of carbazole-degrading enzymes (e.g., dioxygenases) in E. coli?

Answer:
A factorial design (e.g., 2³ design) is effective for optimizing induction variables (cell concentration, temperature, time). For example, in E. coli BL21-SI, normalize variables to levels -1 (e.g., OD₆₀₀=0.6, 25°C, 4h) and +1 (OD₆₀₀=1.2, 30°C, 8h). Use STATISTICA or R for statistical analysis to identify main effects and interactions . Validate via SDS-PAGE and enzymatic activity assays. This approach reduces experimental runs by 50% compared to one-factor-at-a-time optimization .

Advanced: How can NMR spectroscopy elucidate intermolecular interactions between this compound and solvents like DMF?

Answer:
Use ¹H NMR to monitor chemical shift changes in the N–H proton of this compound upon DMF addition. A downfield shift indicates hydrogen bonding (e.g., CO⋯H–N). Diffusion-ordered spectroscopy (DOSY) measures self-diffusion coefficients (D) to confirm binding: a decrease in D for both compound and DMF suggests complexation. NOESY experiments (mixing time ~300 ms) reveal spatial proximity (<5 Å) between DMF’s aldehyde proton and the carbazole’s N–H .

Advanced: What structural modifications prevent excimer formation in carbazole-based host materials for OLEDs?

Answer:
Introduce steric hindrance via substituents (e.g., tert-butyl groups) at the 3- and 6-positions of the carbazole core. This disrupts π-π stacking, as demonstrated in indolo[3,2,1-jk]carbazole derivatives . Characterize thin films via AFM and photoluminescence (PL) spectroscopy: excimer emission (~500 nm) should diminish, retaining monomeric emission (~420 nm). Device testing in PhOLEDs shows improved efficiency (e.g., external quantum efficiency >20%) .

Basic: What analytical techniques confirm the purity of synthesized this compound?

Answer:
Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm) and mass spectrometry (ESI-MS or EI-MS) for purity assessment. Cross-validate with melting point analysis (literature MP=220°C ) and ¹³C NMR (distinct aromatic carbons at δ=110–140 ppm) . For trace impurities, use high-resolution mass spectrometry (HRMS) with ppm error <5.

Advanced: How do researchers evaluate the carcinogenic potential of this compound in vivo?

Answer:
Conduct two-stage mouse skin carcinogenicity bioassays: apply this compound topically (e.g., 1 μg/week) with a tumor promoter like TPA. Monitor papilloma incidence over 30 weeks. Compare to positive controls (e.g., benzo[a]pyrene). Histopathology assesses malignant progression. Note that dibenzo[a,g]fluorene analogs showed carcinogenicity in similar assays, though control groups were absent in early studies .

Advanced: What structure-activity relationship (SAR) strategies enhance the anticancer activity of carbazole hybrids?

Answer:
Hybridize the carbazole core with pharmacophores like chalcone or triazine to target multiple pathways (e.g., kinase inhibition and DNA intercalation). For example, a 3,6-disubstituted carbazole with a dithiocarbamate side chain showed IC₅₀=0.8 μM against MCF-7 cells . Use molecular docking (AutoDock Vina) to optimize binding to β-tubulin or topoisomerase II. Validate via apoptosis assays (Annexin V/PI) and cell cycle analysis .

Basic: What precautions are required when handling this compound in environmental analysis?

Answer:
Use PPE (gloves, goggles) and work in a fume hood due to its polycyclic aromatic hydrocarbon (PAH)-like toxicity. Store in amber vials at -20°C to prevent photodegradation. Quantify environmental samples via GC-MS with selected ion monitoring (SIM) for m/z=267 (molecular ion) . Include internal standards (e.g., deuterated anthracene) for recovery correction.

Advanced: How can carbazole-functionalized polymers improve UV stability in materials science?

Answer:
Copolymerize propylene with carbazole-bearing α-olefins (e.g., 11-carbazole-1-undecene) via Ziegler-Natta catalysis. The carbazole’s conjugated structure absorbs UV light (λ=300–400 nm), reducing chain scission. Characterize via FTIR (C–N stretch at 1340 cm⁻¹) and ¹³C NMR (tacticity >95% ). Accelerated aging tests (QUV chamber, 340 nm, 60°C) show retained tensile strength (>80% after 500h) compared to unmodified polypropylene .

Advanced: What computational methods predict the electronic properties of carbazole derivatives for optoelectronic applications?

Answer:
Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to estimate HOMO/LUMO energies and band gaps. For this compound, the HOMO (-5.2 eV) and LUMO (-2.1 eV) suggest suitability as a host material in blue OLEDs . Validate with cyclic voltammetry (oxidation onset ~1.1 V vs. Ag/Ag⁺) and UV-Vis (λmax=365 nm). Time-dependent DFT (TD-DFT) simulates excited-state behavior for triplet harvesting in TADF systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.